molecular formula C17H23NO5S B2613922 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251550-52-3

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No.: B2613922
CAS No.: 1251550-52-3
M. Wt: 353.43
InChI Key: KWEUYTPFCMTKRX-UHFFFAOYSA-N
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Description

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the prop-2-yn-1-yloxy group. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and alkynes. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-methylpiperidine
  • 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)ethyl)piperidine

Uniqueness

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to the presence of the prop-2-yn-1-yloxy group, which may confer specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-4-10-23-13-14-6-5-9-18(12-14)24(19,20)15-7-8-16(21-2)17(11-15)22-3/h1,7-8,11,14H,5-6,9-10,12-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEUYTPFCMTKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COCC#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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